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Compound of Interest

Compound Name: Recainam

Cat. No.: B1212388

An examination of the publicly available scientific literature reveals a significant gap in the
detailed structure-activity relationship (SAR) studies of Recainam, a potent Class |
antiarrhythmic agent. While its clinical efficacy and pharmacokinetic profile are well-
documented, the specific molecular modifications and their quantitative impact on its
pharmacological activity remain largely within proprietary research. This guide synthesizes the
available information on Recainam's metabolism and provides a foundational framework for
understanding its potential SAR, while highlighting the absence of comprehensive public data.

Recainam, chemically known as N-(2,6-dimethylphenyl)-N'-[3-(1-
methylethylamino)propyljurea, is recognized for its efficacy in suppressing complex ventricular
arrhythmias.[1] Its mechanism of action is attributed to the blockade of fast sodium channels in
cardiac myocytes, a characteristic of Class | antiarrhythmic drugs. The clinical application of
Recainam has been explored in various patient populations, with studies detailing its effects on
electrocardiographic intervals and its safety profile.[1][2]

Metabolism and Potential for SAR Analysis

The metabolism of Recainam provides the primary source of publicly known structural analogs.
Studies on its excretion and metabolism have identified several key metabolites, offering a
glimpse into how structural modifications might influence its biological activity.[3]

In humans, Recainam is minimally metabolized, with a significant portion of the parent drug
excreted unchanged.[3] However, in animal models, more extensive metabolism has been
observed, leading to the identification of the following metabolites:
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» m-hydroxyrecainam and p-hydroxyrecainam: These metabolites are formed by the
hydroxylation of the phenyl ring.

» Desisopropylrecainam: This metabolite results from the removal of one of the isopropyl
groups from the terminal amine.

While these metabolites have been identified, the public scientific literature lacks quantitative
data on their antiarrhythmic potency (e.g., IC50 values for sodium channel blockade). Such
data would be crucial for establishing a clear SAR and understanding the contribution of
different parts of the Recainam molecule to its activity.

Hypothetical Structure-Activity Relationship
Framework

Based on the known metabolites and the general principles of medicinal chemistry for sodium
channel blockers, a hypothetical SAR framework for Recainam can be proposed. This
framework, however, remains speculative without direct experimental evidence from a series of
synthesized and tested analogs.

Table 1: Hypothetical Structure-Activity Relationship of Recainam Analogs
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Propyl Chain

Variation in chain

length

Optimal length is likely
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Experimental Protocols for SAR Determination

To rigorously establish the SAR of Recainam, a systematic medicinal chemistry campaign

would be required. The following experimental protocols would be central to such an

investigation.
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General Synthesis of Recainam Analogs

The synthesis of Recainam analogs would typically involve the reaction of a substituted phenyl

isocyanate with a suitably functionalized diamine.

Starting Materials

N-substituted Propyl-1,3-diamine Reaction Products & Purification

Nucleophilic Addition in an Aprotic Solvent (e.g., DCM, THF) }—»{ Crude Recainam Analog H i (e.g., Column C} izati H Pure Recainam Analog

Substituted Phenyl Isocyanate

Click to download full resolution via product page

General synthetic workflow for Recainam analogs.

Electrophysiological Assay for Sodium Channel
Blockade

The primary biological assay for evaluating Recainam analogs would be an in vitro
electrophysiological assessment of their ability to block voltage-gated sodium channels.
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Culture of cells expressing the target sodium channel (e.g., HEK293 cells with Nav1.5)

:

Whole-cell patch-clamp recording configuration

:

Application of a voltage protocol to elicit sodium currents

:

Perfusion of Recainam analog at varying concentrations

:

Measurement of peak sodium current amplitude

:

Calculation of concentration-response curve and IC50 value

Click to download full resolution via product page

Workflow for assessing sodium channel blockade.

Signaling Pathways

As a sodium channel blocker, Recainam's primary effect is on the propagation of the cardiac
action potential. By blocking the influx of sodium ions during phase 0 of the action potential, it
slows the rate of depolarization and conduction velocity in the heart.
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Simplified pathway of Recainam's antiarrhythmic action.

Conclusion

A comprehensive understanding of the structure-activity relationship of Recainam is essential
for the rational design of new, potentially safer, and more effective antiarrhythmic drugs.
However, based on the currently available public data, a detailed SAR analysis is not possible.
The information on its metabolites provides a starting point for hypotheses, but without the
synthesis and biological evaluation of a diverse set of analogs, the precise structural
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requirements for potent sodium channel blockade remain speculative. Further research and the
publication of more extensive medicinal chemistry studies are needed to fully elucidate the
SAR of this important antiarrhythmic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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